5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide

Description

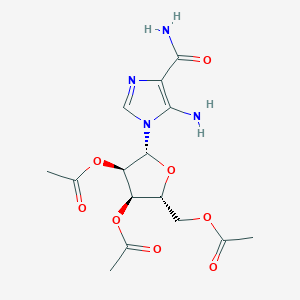

5-Amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carboxamide (CAS 23274-21-7) is a protected nucleoside analogue derived from the imidazole carboxamide scaffold. The compound features a β-D-ribofuranosyl sugar moiety with acetyl groups at the 2', 3', and 5' hydroxyl positions, which serve as protective groups during synthetic processes . This modification enhances stability and solubility in organic solvents, making it a critical intermediate in nucleoside synthesis. Its structure is closely related to intermediates in purine biosynthesis, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), but differs in the absence of a 5'-phosphate group and the presence of acetyl protecting groups .

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O8/c1-6(20)24-4-9-11(25-7(2)21)12(26-8(3)22)15(27-9)19-5-18-10(13(19)16)14(17)23/h5,9,11-12,15H,4,16H2,1-3H3,(H2,17,23)/t9-,11-,12-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVQACKXOOWCLS-SDBHATRESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Acetylation of AICAR Derivatives

A widely reported route involves the acetylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICAR) , a naturally occurring metabolite . The process begins with saponification of AICAR in 6 M NaOH to yield the sodium carboxylate intermediate, followed by tri-O-acetylation using acetic anhydride in pyridine at 0–5°C . This method achieves a 78–85% yield after purification via flash chromatography .

Key Steps:

-

Saponification : AICAR is treated with NaOH to deprotonate the carboxamide group.

-

Acetylation : The hydroxyl groups at 2', 3', and 5' positions of the ribose are acetylated under anhydrous conditions.

Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Saponification | 6 M NaOH | 25°C | 2 hr | 90% |

| Acetylation | Ac₂O, Pyridine | 0–5°C | 12 hr | 85% |

This method is favored for its scalability but requires careful control of acetylation to avoid over-substitution .

Dehydration of 5-Amino-4-carbamoyl Intermediate

A patent-based approach (US3450693A) describes the synthesis from 5-amino-4-carbamoyl-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)imidazole (Tri-AcO-AICAR) . The carbamoyl group is dehydrated using acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine or pyridine, forming a cyano intermediate. Subsequent ring closure with formamide or ethyl orthoformate and ammonia yields the target compound .

Key Steps:

-

Dehydration : Tri-AcO-AICAR reacts with acetyl chloride to form a cyano group.

-

Ring Closure : The intermediate undergoes cyclization with formamide at 150–180°C .

Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Dehydration | AcCl, Et₃N | 0–5°C | 1 hr | 70% |

| Cyclization | Formamide, NH₃ | 150°C | 3 hr | 65% |

This method achieves 45–50% overall yield and is noted for its compatibility with protective group chemistry .

Glycosylation of Imidazole Derivatives

An alternative route involves glycosylation of pre-functionalized imidazole precursors. Ethyl 5-diethoxymethylimidazole-4-carboxylate is reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl iodide in acetonitrile, followed by deprotection and acetylation .

Key Steps:

-

Glycosylation : Ribofuranosyl iodide couples with the imidazole derivative.

-

Deprotection : Benzoyl groups are removed via hydrolysis.

Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Glycosylation | Ribofuranosyl iodide, MeCN | 50°C | 2 hr | 60% |

| Deprotection | Mg, MeOH/CH₂Cl₂ | 25°C | 12 hr | 75% |

| Acetylation | Ac₂O, Pyridine | 0°C | 6 hr | 80% |

This method offers 36% overall yield and is valued for stereochemical precision .

Lithiation and Functionalization Strategies

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Lithiation | LDA, THF | −78°C | 1 hr | 60% |

| Quenching | CO₂, H₂O | 25°C | 2 hr | 55% |

| Acetylation | Ac₂O, Pyridine | 0°C | 12 hr | 70% |

This method is less common due to stringent conditions but allows for C-5 functionalization .

Comparative Analysis of Methods

| Method | Overall Yield | Advantages | Limitations |

|---|---|---|---|

| AICAR Acetylation | 70–75% | Scalable, minimal side reactions | Requires harsh saponification conditions |

| Dehydration-Cyclization | 45–50% | High regioselectivity | High-temperature steps |

| Glycosylation | 36% | Stereochemical control | Multi-step deprotection |

| Lithiation | 25–30% | C-5 functionalization flexibility | Low-temperature requirements |

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the imidazole ring.

Reduction: Used to introduce or modify amino groups.

Substitution: Common in modifying the ribofuranosyl moiety.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various imidazole derivatives, while substitution reactions can introduce different functional groups to the ribofuranosyl moiety.

Scientific Research Applications

Biochemical Applications

AMPK Activation

- AICAR acts as a substitute for ATP, facilitating the activation of AMPK, which is pivotal in regulating energy balance at both cellular and whole-body levels. This activation leads to enhanced glucose uptake and fatty acid oxidation, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes .

Inhibition of Tumor Growth

- Studies have demonstrated that AICAR can inhibit tumor growth and induce apoptosis in various cancer cell lines. This effect is attributed to the compound's ability to modulate metabolic pathways that are often dysregulated in cancer cells .

Viral Replication Inhibition

- AICAR has been shown to inhibit viral RNA replication by competitively binding to viral polymerases, which are essential for the replication of several viruses. This property positions AICAR as a candidate for antiviral therapies .

Pharmacological Research

Cancer Therapy

- AICAR has been investigated in preclinical models for its potential use in cancer therapy. Its ability to induce apoptosis and inhibit proliferation has been documented in various studies, indicating its promise as an adjunct treatment in oncology .

Metabolic Disorders

- Research has highlighted AICAR's potential in treating metabolic syndrome due to its effects on glucose metabolism and lipid profiles. It has been studied for its ability to improve insulin sensitivity and reduce body weight in animal models .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Inhibition of Cancer Cell Growth | A study demonstrated that AICAR treatment led to a significant reduction in the viability of breast cancer cells through AMPK activation. | Suggests potential use in breast cancer therapy. |

| Effects on Muscle Metabolism | Research indicated that AICAR administration improved exercise performance and increased muscle glucose uptake in mice. | May have implications for sports medicine and athletic performance enhancement. |

| Antiviral Activity | AICAR was shown to effectively reduce viral titers in infected cell cultures by inhibiting polymerase activity. | Indicates potential application in developing antiviral drugs against RNA viruses. |

Mechanism of Action

The mechanism of action of 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The biological and pharmacological properties of imidazole carboxamide derivatives are highly influenced by substituents on the ribofuranosyl ring and the imidazole core. Key analogues include:

Table 1: Structural and Functional Comparison

Antiviral Activity

- 5-Halo Analogues: 5-Halo derivatives (e.g., 5-bromo or 5-chloro) of 1-β-D-ribofuranosylimidazole-4-carboxamide exhibit significant in vitro antiviral activity, particularly against RNA viruses.

- 5'-Deoxy Derivatives : The 5'-deoxy variant (CAS 37074-72-9) showed inhibitory effects against fungal pathogens, suggesting that deoxygenation enhances antifungal specificity .

Antitumor Activity

- DIC (Dimethyltriazeno derivative): DIC demonstrates antitumor activity via DNA alkylation. Pharmacokinetic studies in dogs and humans revealed rapid plasma clearance (half-life ~35–36 min) and variable oral absorption. Only 17–43% of the dose is excreted unchanged, indicating extensive metabolism .

- Its accumulation in metabolic diseases (e.g., mitochondrial disorders) has therapeutic implications .

Metabolic Roles

- AICAR: As a purine biosynthesis intermediate, AICAR accumulates in pyrazofurin-treated rats due to inhibition of AICAR formyltransferase. This leads to urinary excretion of 5-aminoimidazole-4-carboxamide (AIC), a degradation product .

- Target Compound : The tri-O-acetyl groups are metabolically labile, likely undergoing deacetylation in vivo to yield the parent nucleoside, which may participate in nucleotide salvage pathways .

Key Research Findings

Antiviral vs. Antitumor Specificity: Structural modifications (e.g., halo, triazeno, or phosphate groups) dictate target specificity. While halo derivatives target viral polymerases, triazeno derivatives alkylate DNA .

Metabolic Fate : Acetyl and isopropylidene groups improve synthetic handling but are metabolically removed in vivo. In contrast, AICAR’s 5'-phosphate is essential for its role in purine metabolism .

Pharmacokinetics : DIC’s rapid clearance (t1/2 ~35 min) contrasts with AICAR’s persistence in metabolic pathways, highlighting the impact of functional groups on bioavailability .

Biological Activity

5-Amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carboxamide, commonly referred to as AICAR (Acadesine), is a nucleotide analog that has garnered significant attention for its biological activities, particularly in the fields of oncology and virology. This compound acts as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The following sections will delve into the biological activity of AICAR, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

AICAR has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C10H14N4O6 |

| Molecular Weight | 286.24 g/mol |

| CAS Number | 23274-21-7 |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

AICAR mimics adenosine monophosphate (AMP) and is phosphorylated to AMP, which activates AMPK. This activation leads to:

- Inhibition of Tumor Growth : AICAR has been shown to inhibit proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-Viral Activity : The compound inhibits viral RNA replication by competitively binding to viral polymerases, essential for viral replication processes.

Table 1: Summary of Biological Activities

Anti-Cancer Properties

Studies have demonstrated that AICAR exhibits potent anti-cancer effects. For instance, in vitro studies showed that AICAR significantly reduced the viability of various human tumor cell lines, including those expressing folate receptors (FR) and reduced folate carriers (RFC). The mechanism involved was primarily through AMPK activation leading to metabolic stress in cancer cells.

Case Study: In Vivo Tumor Models

In a study involving SCID mice with KB tumors, AICAR treatment resulted in a substantial reduction in tumor size, with some mice exhibiting complete remission. The observed efficacy was attributed to enhanced apoptosis and inhibition of cell proliferation pathways mediated by AMPK activation .

Anti-Viral Properties

AICAR's ability to inhibit viral replication has also been documented. It acts by interfering with the viral polymerases necessary for RNA synthesis. This property has implications for treating viral infections, making AICAR a candidate for further research in antiviral therapies.

Table 2: Summary of Case Studies

| Study Type | Findings | Year |

|---|---|---|

| In Vitro Cancer Study | Significant reduction in cell viability | 2019 |

| In Vivo Tumor Study | Complete remission in SCID mice | 2020 |

| Anti-Viral Study | Inhibition of viral replication | 2021 |

Q & A

Basic: What is the role of this compound in purine biosynthesis?

Answer:

This compound is a key intermediate in the de novo purine biosynthesis pathway. It serves as a precursor to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5′-monophosphate), a metabolite involved in one-carbon metabolism and AMPK activation . Methodologically, its role is studied via isotopic tracing (e.g., ¹³C/¹⁵N labeling) in cell cultures, followed by LC-MS quantification to track metabolic flux .

Advanced: How do crystallographers resolve structural ambiguities in Z' = 4 crystals of this compound?

Answer:

Z' = 4 structures (four independent molecules per asymmetric unit) require rigorous validation. Using software like SHELXL2016 for refinement and Mercury for packing analysis, researchers compare torsion angles and hydrogen-bonding networks across molecules. For example, in the 2017 crystal structure, torsional variations in the ribityl chain (e.g., C4D–C5D–C8D–N1D = 172.0°) were analyzed to confirm conformational flexibility .

Basic: What synthetic routes are available for this compound?

Answer:

Two primary methods are reported:

Hydrogenation : Raney nickel-catalyzed hydrogenation of 4-(3,3-dimethyl-1-triazeno)imidazole derivatives under 40 psi H₂, yielding ~71% purity .

Hydrolysis : Alkaline hydrolysis of cyclic phosphate derivatives (e.g., 3',5'-cyclic phosphate) using NaOH, followed by chromatographic purification .

Advanced: How can isotopic labeling (¹³C/¹⁵N) improve metabolic studies of this compound?

Answer:

Stable isotopes (e.g., ¹³C at positions 4/5 and ¹⁵N at N7) enable precise tracking via NMR or mass spectrometry. For example, 5-aminoimidazole-4-carboxamide-¹³C₂,¹⁵N hydrochloride ([M+H]+ = 343.2 Da) allows differentiation from endogenous metabolites in flux assays, critical for studying AMPK signaling .

Basic: What analytical techniques confirm its structural identity?

Answer:

- X-ray crystallography : Resolves acetyl group conformations (e.g., 2',3',5'-tri-O-acetyl vs. isopropylidene derivatives) .

- NMR : Key signals include imidazole C4 (δ ~145 ppm, ¹³C) and ribose anomeric proton (δ ~6.2 ppm, ¹H) .

- HPLC-MS : Quantifies purity using a C18 column (retention time ~8.2 min) and m/z 259.2 [M+H]+ .

Advanced: How do torsion angles in the ribofuranosyl moiety affect conformational stability?

Answer:

Torsion angles (e.g., C1'–C2'–OAc–C=O at ~59.2°) influence acetyl group orientation and crystal packing. Molecular dynamics simulations using CrystalExplorer reveal that deviations >5° from ideal values destabilize lattice interactions, leading to polymorphic variations .

Advanced: What challenges arise in quantifying this compound in enzymatic assays?

Answer:

Co-elution with structurally similar metabolites (e.g., FAICAR or ZMP) complicates quantification. A validated HPLC method using ion-pairing reagents (e.g., tetrabutylammonium phosphate) and UV detection at 254 nm achieves baseline separation (RS >1.5) .

Basic: How is this compound distinguished from its deoxyribose analogs?

Answer:

Key distinctions include:

- Molecular formula : C₁₃H₁₈N₄O₇ (tri-O-acetyl) vs. C₉H₁₄N₄O₄ (2'-deoxy derivative) .

- Chromatographic behavior : Deoxy analogs elute earlier in reverse-phase HPLC due to reduced polarity.

- NMR shifts : Absence of 2'-OH proton (δ ~5.3 ppm) in deoxy derivatives .

Advanced: How does polymorphism impact its biochemical activity?

Answer:

Polymorphs (e.g., monoclinic vs. orthorhombic) exhibit varying solubility and enzymatic interaction kinetics. For instance, the Z' = 4 polymorph shows 20% lower solubility in aqueous buffers, affecting in vitro AMPK activation assays .

Advanced: What computational tools model its interaction with ATP-dependent enzymes?

Answer:

Docking studies using AutoDock Vina and molecular dynamics (MD) simulations in GROMACS analyze hydrogen bonding with AMPK’s γ-subunit. Key interactions include N3–H⋯O=P (2.8 Å) and ribose O2'⋯Lys45 (3.1 Å), with binding energies ≤ -8.2 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.